molecular formula C21H43NO B11950786 N-octadecylpropanamide

N-octadecylpropanamide

Cat. No.: B11950786
M. Wt: 325.6 g/mol
InChI Key: CRNNCCNCZAMZKA-UHFFFAOYSA-N
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Description

N-octadecylpropanamide is an organic compound with the molecular formula C21H43NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). This compound is notable for its long hydrocarbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octadecylpropanamide can be synthesized through the reaction of octadecylamine with propanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid produced during the reaction. The general reaction scheme is as follows: [ \text{C18H37NH2} + \text{CH3CH2COCl} \rightarrow \text{C21H43NO} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-octadecylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the nitrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids (e.g., octadecanoic acid) or ketones.

    Reduction: Octadecylamine.

    Substitution: N-substituted octadecylpropanamides.

Scientific Research Applications

N-octadecylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of lipid-protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.

    Industry: Utilized in the production of cosmetics, lubricants, and anti-corrosion agents.

Mechanism of Action

The mechanism of action of N-octadecylpropanamide is largely dependent on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

    N-octadecylacetamide: Similar structure but with a shorter carbon chain.

    N-octadecylbutanamide: Similar structure but with a longer carbon chain.

    N-octadecylbenzamide: Contains a benzene ring instead of a propanamide group.

Uniqueness: N-octadecylpropanamide is unique due to its specific chain length and the presence of a propanamide group, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

Molecular Formula

C21H43NO

Molecular Weight

325.6 g/mol

IUPAC Name

N-octadecylpropanamide

InChI

InChI=1S/C21H43NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h3-20H2,1-2H3,(H,22,23)

InChI Key

CRNNCCNCZAMZKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CC

Origin of Product

United States

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